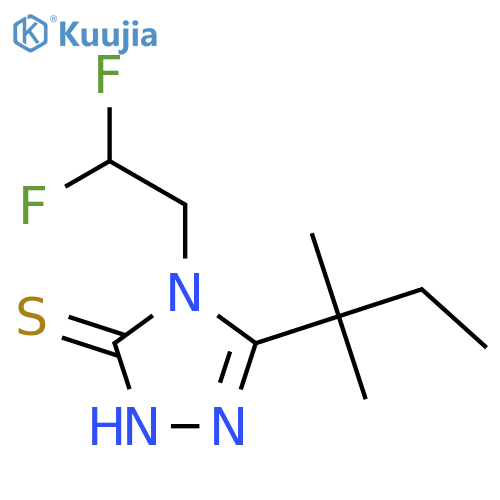Cas no 2138272-46-3 (4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)

2138272-46-3 structure
商品名:4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
CAS番号:2138272-46-3
MF:C9H15F2N3S
メガワット:235.297307252884
CID:5300260
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione, 4-(2,2-difluoroethyl)-5-(1,1-dimethylpropyl)-2,4-dihydro-
-
- インチ: 1S/C9H15F2N3S/c1-4-9(2,3)7-12-13-8(15)14(7)5-6(10)11/h6H,4-5H2,1-3H3,(H,13,15)
- InChIKey: VKKSNYJQXVDXMN-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C(C)(C)CC)N1CC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 289
- トポロジー分子極性表面積: 59.7
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782438-0.25g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
| Enamine | EN300-782438-5.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
| Enamine | EN300-782438-10.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 10.0g |
$5590.0 | 2024-05-22 | |
| Enamine | EN300-782438-2.5g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
| Enamine | EN300-782438-0.05g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.05g |
$1091.0 | 2024-05-22 | |
| Enamine | EN300-782438-0.1g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.1g |
$1144.0 | 2024-05-22 | |
| Enamine | EN300-782438-0.5g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
| Enamine | EN300-782438-1.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 1.0g |
$1299.0 | 2024-05-22 |
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
2138272-46-3 (4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione) 関連製品
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
